molecular formula C5H6N4O2 B12911500 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 7511-45-7

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No.: B12911500
CAS No.: 7511-45-7
M. Wt: 154.13 g/mol
InChI Key: KZJQBBLYNDPFKU-UHFFFAOYSA-N
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Description

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-aryl-2-aminoimidazolines with arylisocyanates or arylisothiocyanates to form intermediate urea or thiourea derivatives. These intermediates are then cyclized using phosgene or thiophosgene in the presence of bases to yield the desired triazine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole and triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its specific ring structure and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with tailored properties for various applications.

Properties

CAS No.

7511-45-7

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

7,8-dihydro-6H-imidazo[1,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C5H6N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H2,(H2,6,7,8,10,11)

InChI Key

KZJQBBLYNDPFKU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=O)NC2=O)N1

Origin of Product

United States

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